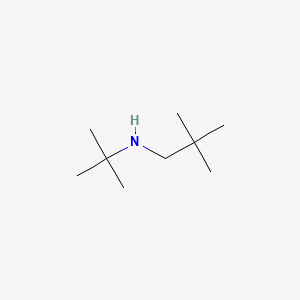

Neopentyl, t-butyl amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neopentyl, t-butyl amine is a chemical compound with the molecular formula C9H21N . It has a molecular weight of 143.2697 . This compound contains a total of 30 bonds, including 9 non-H bonds, 3 rotatable bonds, and 1 secondary amine (aliphatic) .

Synthesis Analysis

The synthesis of compounds involving neopentyl groups like this compound has been studied in the context of N-methylated polypeptides . The effects of solvent polarity and the steric demand of the initiator were investigated using neopentyl amine (NPA) and n-butyl amine . The polymerization and the resulting polymers were found to be significantly affected by the steric demand of both the initiators and the monomers .Molecular Structure Analysis

The molecular structure of this compound is characterized by its formula C9H21N . It has a molecular weight of 143.2697 . The compound contains a total of 30 bonds, including 9 non-H bonds, 3 rotatable bonds, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

The reactions of neopentyl radicals in an oxidizing environment have been studied . In addition, the rates of SN2-displacement reactions of simple alkyl derivatives, such as this compound, follow the order primary R > secondary R ≫ tertiary R . Steric hindrance is particularly important in determining SN2 reaction rates .Physical and Chemical Properties Analysis

This compound has a molecular weight of 143.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 3 . Its Exact Mass is 143.167399674 g/mol and its Monoisotopic Mass is also 143.167399674 g/mol . The Topological Polar Surface Area of the compound is 12 Ų .作用機序

Mode of Action

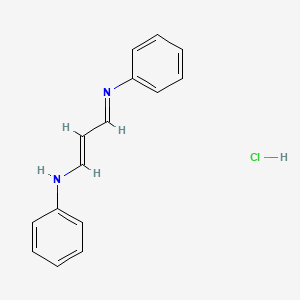

Amines like neopentyl, t-butyl amine are known to be good nucleophiles, meaning they can donate a pair of electrons to an electrophile . This nucleophilic behavior allows them to participate in a variety of chemical reactions, including the formation of imine derivatives when they react with aldehydes and ketones .

Biochemical Pathways

For example, they can participate in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, amines can act as organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solvent polarity can affect the reactivity of the compound . Additionally, the steric demand of the initiator used in the reaction can also influence the polymerization and the resulting polymers .

特性

IUPAC Name |

N-tert-butyl-2,2-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-8(2,3)7-10-9(4,5)6/h10H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTZOFZNRFPMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207166 |

Source

|

| Record name | Neopentyl, t-butyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58471-09-3 |

Source

|

| Record name | Neopentyl, t-butyl amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058471093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentyl, t-butyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)

![3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B6593438.png)

![9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole](/img/structure/B6593448.png)

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)